molecular formula C8H19P B1594334 di-i-butylphosphine CAS No. 4006-38-6

di-i-butylphosphine

Cat. No.: B1594334
CAS No.: 4006-38-6
M. Wt: 146.21 g/mol
InChI Key: LREAZWJEBORMTB-UHFFFAOYSA-N
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Description

This compound is a colorless liquid that is soluble in most organic solvents. It is commonly used as a reducing agent and a ligand for metal complexes in scientific research and industry.

Preparation Methods

The preparation of phosphine, bis(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the alkylation of phosphine with isobutyl halides in the presence of a base . Another approach is the reduction of phosphine oxides using reducing agents such as lithium aluminum hydride . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

di-i-butylphosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in various organic transformations.

    Substitution: It can participate in substitution reactions with electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include phosphine oxides and substituted phosphines .

Scientific Research Applications

di-i-butylphosphine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphine, bis(2-methylpropyl)- exerts its effects involves its ability to act as a ligand and a reducing agent. It can coordinate with metal centers in catalytic reactions, facilitating various organic transformations . The molecular targets and pathways involved include metal complexes and organic substrates that undergo reduction or substitution reactions .

Comparison with Similar Compounds

di-i-butylphosphine can be compared with other similar organophosphorus compounds such as:

    Triphenylphosphine: A widely used ligand in transition metal catalysis.

    Trimethylphosphine: Another common phosphine ligand with different steric and electronic properties.

    Diphenylphosphine: Similar in structure but with different reactivity and applications.

This compound is unique due to its specific steric and electronic properties, making it suitable for certain catalytic applications where other phosphines may not be as effective .

Properties

IUPAC Name

bis(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19P/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREAZWJEBORMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CPCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063261
Record name Phosphine, bis(2-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4006-38-6
Record name Diisobutylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4006-38-6
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Record name Phosphine, bis(2-methylpropyl)-
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Record name Phosphine, bis(2-methylpropyl)-
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Record name Phosphine, bis(2-methylpropyl)-
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Record name Phosphine, bis(2-methylpropyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
di-i-butylphosphine
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di-i-butylphosphine
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di-i-butylphosphine
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di-i-butylphosphine
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di-i-butylphosphine
Reactant of Route 6
di-i-butylphosphine

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